Bragsin2
Overview
Description
Scientific Research Applications
Mechanism of Action
Target of Action
It is known that the chroman-4-one framework, to which this compound belongs, is a significant structural entity in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It has been observed that morpholine adds smoothly at the double bond of substituted 5- and 8-nitro-2-trifluoromethylchromones to form the corresponding 2-morpholino-2-trifluoromethylchroman-4-ones . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The chroman-4-one framework is a major building block in a large class of medicinal compounds, suggesting that it may affect a variety of biochemical pathways .
Result of Action
Compounds with a similar chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of Bragsin2 involves several steps, starting with the preparation of the core benzopyran structure. The synthetic route typically includes nitration, methoxylation, and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Bragsin2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Bragsin2 is unique in its ability to selectively and noncompetitively inhibit BRAG2-mediated Arf GTPase activation. Similar compounds include other inhibitors of Arf GTPase and nucleotide exchange factors, such as SecinH3 and Brefeldin A. this compound’s noncompetitive mechanism of action and its specific binding to the pleckstrin homology domain of BRAG2 set it apart from these other compounds .
References
Properties
IUPAC Name |
6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUILHMXVGFAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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